Thermal and Morphological Differentiation: 2,4-Difluoro vs. 3,5-Difluoro vs. 4,4'-Difluoro Benzophenone in PEEK Analogue Polymers
In nucleophilic aromatic substitution polycondensation reactions with hydroquinone, the use of 2,4-difluorobenzophenone (the fluorinated core of the target compound) yields completely amorphous PEEK analogues, in stark contrast to the semi-crystalline materials obtained with 3,5-difluorobenzophenone or 4,4'-difluorobenzophenone. This morphological divergence is accompanied by quantifiable differences in glass transition temperature (Tg) and melting behavior [1].
| Evidence Dimension | Glass transition temperature (Tg) of homopolymers |
|---|---|
| Target Compound Data | 2,4-Difluorobenzophenone-derived homopolymer: Tg = 113–152°C (amorphous, no Tm) |
| Comparator Or Baseline | 3,5-Difluorobenzophenone-derived homopolymer: Tg = 86–129°C (semi-crystalline, Tm = 252–254°C); 4,4'-Difluorobenzophenone-derived homopolymer (commercial PEEK): Tg ≈ 143°C, Tm ≈ 343°C |
| Quantified Difference | Tg elevation of 24–27°C relative to 3,5-difluoro analog; amorphous character eliminates crystallinity-associated processing constraints |
| Conditions | Nucleophilic aromatic substitution polycondensation with hydroquinone; characterization via DSC and TGA |
Why This Matters
This morphological and thermal differentiation enables procurement of a building block that produces amorphous, soluble polymer intermediates with higher Tg than the 3,5-difluoro counterpart, directly impacting solvent processability and thermal performance specifications.
- [1] Ewing, Zachary. Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. Master's Thesis, Wright State University, 2016. Pages 22-37. View Source
